3,5-Dichloro-4-fluorobenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKZJSPGKPVFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279828 | |
| Record name | 3,5-Dichloro-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208075-66-4 | |
| Record name | 3,5-Dichloro-4-fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 3,5 Dichloro 4 Fluorobenzenesulfonamide
Retrosynthetic Analysis of 3,5-Dichloro-4-fluorobenzenesulfonamide
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. arxiv.org For this compound, the analysis begins by disconnecting the sulfonamide bond (C-S bond), a common and reliable transformation. This leads to two key synthons: an electrophilic 3,5-dichloro-4-fluorobenzenesulfonyl unit and a nucleophilic amine equivalent.
The primary disconnection, the sulfonamide bond, suggests a practical forward reaction between 3,5-dichloro-4-fluorobenzenesulfonyl chloride and ammonia (B1221849) or an ammonia equivalent. The sulfonyl chloride itself can be derived from the corresponding sulfonic acid or synthesized directly from an appropriately substituted benzene (B151609) ring through chlorosulfonation.
Further disconnection of the 3,5-dichloro-4-fluorobenzene ring points to a few potential starting materials. One logical precursor is 1,2,3-trichlorobenzene, which can undergo nucleophilic aromatic substitution to introduce the fluorine atom, followed by chlorosulfonation. Another potential starting point is 3,5-dichloro-4-fluoroaniline, which can be converted to the desired product via a Sandmeyer-type reaction. nih.govorganic-chemistry.org A patent describes a method for preparing 3,5-dichloro-4-fluorobromobenzene from 2-fluoro-3-chloronitrobenzene through bromination, reduction, and diazochlorination, highlighting another potential pathway to a key intermediate. google.com
Classical Synthetic Methodologies for Benzenesulfonamide (B165840) Derivatization
Traditional methods for the synthesis of benzenesulfonamides are well-documented and have been widely used in both laboratory and industrial settings. researchgate.net These methods typically involve a two-step process: the introduction of a sulfonyl chloride group onto the benzene ring, followed by amination to form the sulfonamide.
Sulfonation Pathways and Chlorosulfonation Reactions
The introduction of a sulfonyl group onto an aromatic ring is a cornerstone of benzenesulfonamide synthesis. nih.gov This is most commonly achieved through electrophilic aromatic substitution.
Sulfonation is the reaction of an aromatic compound with sulfuric acid or other sulfonating agents to introduce a sulfonic acid (-SO3H) group. alfa-chemistry.com The direct sulfonation of 1,2-dichloro-3-fluorobenzene would be a potential route, though it may lead to issues with regioselectivity.
Chlorosulfonation is a more direct route to the key intermediate, benzenesulfonyl chloride. youtube.comstackexchange.com This reaction involves treating the aromatic substrate with chlorosulfonic acid (ClSO3H). alfa-chemistry.comgoogle.com The reaction is a powerful and generally efficient method for introducing the -SO2Cl group onto the benzene ring. youtube.comstackexchange.com For the synthesis of 3,5-dichloro-4-fluorobenzenesulfonyl chloride, the starting material would ideally be 1,3-dichloro-2-fluorobenzene. The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is generated from chlorosulfonic acid. stackexchange.com
It is important to note that chlorosulfonation can be a hazardous reaction due to the corrosive and reactive nature of chlorosulfonic acid. stackexchange.com Side reactions, such as the formation of sulfones, can also occur, particularly at higher temperatures. alfa-chemistry.comgoogle.com
Amination Reactions for Sulfonamide Formation
Once the benzenesulfonyl chloride intermediate is obtained, the final step in the classical synthesis is the formation of the sulfonamide. nih.gov This is typically achieved through a nucleophilic substitution reaction with an amine. researchgate.net
The reaction of 3,5-dichloro-4-fluorobenzenesulfonyl chloride with ammonia is the most direct method to produce this compound. google.com This reaction is generally carried out by treating the sulfonyl chloride with an excess of aqueous or gaseous ammonia. The excess ammonia serves both as the nucleophile and as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. youtube.com The use of a base like pyridine (B92270) or triethylamine (B128534) is also common to scavenge the HCl produced. researchgate.netprepchem.com
The reaction is typically robust and high-yielding. google.com The resulting sulfonamide can often be isolated by simple filtration after quenching the reaction mixture with water.
Advanced and Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in the chemical industry. uniroma1.itejcmpr.commdpi.comrsc.org This has led to the exploration of advanced catalytic systems and process technologies for the synthesis of benzenesulfonamides, including this compound.
Catalytic Methods in Benzenesulfonamide Synthesis
Catalytic approaches offer several advantages over traditional stoichiometric methods, including milder reaction conditions, higher selectivity, and reduced waste generation. mdpi.comresearchgate.net
Several catalytic systems have been developed for the synthesis of sulfonamides. One approach involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which offers a milder alternative to traditional chlorosulfonation with chlorosulfonic acid. nih.gov This method demonstrates significant functional group tolerance. nih.gov Another innovative strategy leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides, which can then be aminated in a one-pot reaction. acs.orgprinceton.edu This avoids the need for pre-functionalization of the starting materials. acs.orgprinceton.edu
Catalytic hydrogenation is another green chemistry approach that can be employed, for instance, in the reduction of a nitro group to an amine, which can then be a precursor in the synthesis. google.com Patents have described the use of various catalyst systems, including ethyltriphenylphosphonium bromide-silver compounds-porphyrin, for the synthesis of N-substituted benzenesulfonamides. google.com The direct synthesis of sulfonamides from thiols and amines using catalysts like β-MnO2 nanoparticles under an oxygen atmosphere also represents a greener alternative. rsc.org
| Catalytic Method | Key Features | Starting Materials |
| Palladium-Catalyzed Chlorosulfonylation | Mild conditions, good functional group tolerance. nih.gov | Arylboronic acids. nih.gov |
| Copper-Catalyzed Decarboxylative Halosulfonylation | One-pot synthesis, no pre-functionalization. acs.orgprinceton.edu | Aromatic acids, amines. acs.orgprinceton.edu |
| Catalytic Hydrogenation | Green reduction method. google.com | Nitroarenes. google.com |
| β-MnO2 Catalyzed Sulfonylation | Direct synthesis from thiols. rsc.org | Thiols, amines. rsc.org |
Flow Chemistry and Continuous Processing for Scalable Production
Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, better process control, and easier scalability compared to traditional batch processes. acs.orgresearchgate.netrsc.org The synthesis of sulfonamides is well-suited for flow chemistry applications.
The preparation of sulfonyl chlorides, often a highly exothermic and potentially hazardous reaction in batch, can be performed more safely and efficiently in a continuous flow reactor. rsc.org The small reactor volume and short residence times in flow systems allow for excellent heat management and minimize the risk of thermal runaway. rsc.org
| Feature | Batch Processing | Flow Chemistry |
| Safety | Higher risk of thermal runaway with exothermic reactions. rsc.org | Enhanced safety due to better heat and mass transfer. rsc.org |
| Scalability | Scaling up can be challenging and may require re-optimization. | More straightforward scalability by running the system for longer. acs.orgrsc.org |
| Process Control | Less precise control over reaction parameters. | Exquisite control over temperature, pressure, and residence time. researchgate.netrsc.org |
| Efficiency | May require intermediate isolation and purification steps. | Enables continuous multi-step synthesis, often with in-line purification. acs.org |
| Waste | Can generate significant amounts of waste. | Potential for waste minimization through optimized reactions and recycling. acs.org |
Solvent-Free and Environmentally Benign Synthetic Protocols
The development of solvent-free and environmentally friendly synthetic methods is a key focus in modern chemistry to reduce environmental impact. One such approach that holds potential for the synthesis of sulfonamides is microwave-assisted synthesis. scispace.com This technique can accelerate reaction rates, often leading to higher yields in shorter time frames and sometimes eliminating the need for a solvent altogether. scispace.com
In a typical solvent-free approach, the reactants are mixed, potentially with a solid support or a catalyst, and irradiated with microwaves. scispace.com For the synthesis of a compound like this compound, this could theoretically involve the direct reaction of 3,5-dichloro-4-fluorobenzenesulfonyl chloride with an ammonia source under microwave irradiation. The absence of a solvent simplifies the work-up procedure, as the product can often be isolated directly or with minimal purification steps. scispace.com
Another green chemistry approach involves the use of mechanochemistry, where mechanical energy from ball milling is used to drive chemical reactions. This solvent-free method has been successfully applied to various organic transformations and could be a viable, though currently undocumented for this specific compound, route for the amidation of the corresponding sulfonyl chloride.
Purification and Isolation Techniques for this compound
The purity of this compound is critical for its subsequent use. A combination of classical and modern techniques is employed to isolate and purify the compound.
Recrystallization and Chromatographic Methods
Recrystallization is a fundamental technique for purifying solid compounds. For sulfonamides, a common approach involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the sulfonamide decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is crucial and is determined by the polarity and solubility characteristics of the sulfonamide. A potential solvent system for a related compound, N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide, is a mixture of ethanol (B145695) and water.
Column Chromatography is a widely used method for the purification of organic compounds. In this technique, a solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. An eluent, or mobile phase, is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. For sulfonamides, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC).
| Technique | Stationary Phase | Mobile Phase / Solvent System | Principle |
| Recrystallization | Not Applicable | Ethanol/Water | Differential solubility of the compound and impurities at different temperatures. |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Differential adsorption of the compound and impurities to the stationary phase. |
Advanced Separation Technologies
Modern analytical and preparative techniques offer enhanced resolution and efficiency for the separation and purification of sulfonamides.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful chromatographic techniques that provide high resolution and sensitivity. researchgate.netnih.gov These methods utilize a variety of stationary phases, with C18 columns being very common for sulfonamide separation. nih.gov The mobile phase often consists of a mixture of an aqueous component (sometimes with acid modifiers like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govrsc.org Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of complex mixtures. nih.gov
Supercritical Fluid Chromatography (SFC) is another advanced separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. oup.com SFC is considered a "green" technology as it reduces the consumption of organic solvents. oup.com The technique has been successfully applied to the separation of various sulfonamides, often using packed silica or aminopropyl columns with a methanol modifier. oup.com
Solid-Phase Extraction (SPE) is a sample preparation technique that can be used for purification and concentration of analytes from a solution. researchgate.net For sulfonamides, various SPE cartridges are available, such as Oasis HLB and Strata-X, which can effectively retain the target compound while allowing impurities to pass through. researchgate.net A subsequent elution step with a suitable solvent recovers the purified sulfonamide. Dispersive solid-phase extraction (d-SPE) is a variation of this technique that offers a rapid and efficient cleanup. researchgate.net
| Technology | Stationary Phase/Sorbent | Mobile Phase/Eluent | Key Advantages |
| HPLC/UHPLC researchgate.netnih.gov | C18, C12, Phenyl nih.gov | Acetonitrile/Methanol and Water (with acid modifiers) nih.govrsc.org | High resolution, speed, and sensitivity. researchgate.net |
| Supercritical Fluid Chromatography (SFC) oup.com | Packed Silica, Aminopropyl oup.com | Supercritical CO2 with Methanol modifier oup.com | Reduced organic solvent consumption, fast separations. oup.com |
| Solid-Phase Extraction (SPE) researchgate.net | Oasis HLB, Strata-X, C18 researchgate.net | Various organic solvents | Effective for sample cleanup and concentration. researchgate.net |
| Dispersive Solid-Phase Extraction (d-SPE) researchgate.net | C18, Primary Secondary Amine (PSA) researchgate.net | Acetonitrile, Methanol | Rapid and efficient cleanup with minimal solvent use. researchgate.net |
Advanced Structural Elucidation of 3,5 Dichloro 4 Fluorobenzenesulfonamide
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of 3,5-Dichloro-4-fluorobenzenesulfonamide has not been publicly reported, analysis of analogous compounds, such as N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide and other N-aryl benzenesulfonamides, allows for a predictive understanding of its solid-state form. nih.govresearchgate.net
In the solid state, primary sulfonamides like this compound are potent hydrogen bond donors (-NH₂) and acceptors (S=O). It is highly probable that the molecules would form centrosymmetric dimers through pairs of N-H···O hydrogen bonds. nih.gov In these arrangements, the amino group of one molecule interacts with an oxygen atom of the sulfonyl group of an adjacent, inversion-related molecule. These dimers would then assemble into a larger three-dimensional supramolecular architecture, potentially stabilized by further C-H···O or C-H···π interactions. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy is instrumental in identifying the characteristic bonds and functional groups within a molecule. The infrared and Raman spectra of this compound are expected to exhibit distinct peaks corresponding to the vibrations of its constituent parts, namely the sulfonamide group (-SO₂NH₂) and the substituted aromatic ring.
The primary sulfonamide group gives rise to several characteristic absorption bands. These include symmetric and asymmetric stretching vibrations of the S=O bonds, S-N stretching, and N-H stretching and bending vibrations. The aromatic ring, substituted with two chlorine atoms and one fluorine atom, will display characteristic C-H, C-C, C-Cl, and C-F vibrational modes.
Expected Infrared (IR) and Raman Active Vibrational Modes:
The table below outlines the predicted significant vibrational frequencies for this compound. The combination of IR and Raman data provides a comprehensive vibrational profile, as some modes may be more active in one technique than the other due to molecular symmetry and selection rules.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Spectroscopy |
| N-H Asymmetric Stretch | -NH₂ | 3370 - 3330 | Medium-Strong | IR, Raman |
| N-H Symmetric Stretch | -NH₂ | 3270 - 3240 | Medium | IR, Raman |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak | IR, Raman |
| S=O Asymmetric Stretch | -SO₂- | 1370 - 1330 | Strong | IR, Raman |
| S=O Symmetric Stretch | -SO₂- | 1180 - 1160 | Strong | IR, Raman |
| C-C Ring Stretch | Aromatic Ring | 1600 - 1450 | Medium | IR, Raman |
| C-F Stretch | Ar-F | 1250 - 1100 | Strong | IR |
| S-N Stretch | -SO₂-N | 950 - 900 | Medium | IR, Raman |
| C-Cl Stretch | Ar-Cl | 850 - 750 | Strong | IR, Raman |
| N-H Wagging | -NH₂ | 800 - 700 | Medium | IR |
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound with high accuracy. For this compound (C₆H₄Cl₂FNO₂S), the expected exact mass can be calculated, and its measurement via HRMS would confirm the elemental composition. The characteristic isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would also be a key identifying feature in the mass spectrum.
Electron Impact (EI) ionization is often used to induce fragmentation, providing valuable structural information. The fragmentation pattern of this compound is anticipated to involve the cleavage of the sulfonamide group and losses of small molecules or radicals from the aromatic ring.
Plausible Fragmentation Pathway:
The initial event in the mass spectrometer is the formation of the molecular ion [M]⁺. Subsequent fragmentation could proceed through several pathways:
Loss of the amino group (-NH₂) to form the [M-16]⁺ ion.
Cleavage of the S-N bond, leading to the formation of the 3,5-dichloro-4-fluorobenzenesulfonyl cation.
Loss of sulfur dioxide (SO₂) from the molecular ion or subsequent fragments.
Sequential loss of chlorine and fluorine atoms from the aromatic ring.
Predicted High-Resolution Mass Spectrometry Data and Fragmentation:
| Ion | Formula | Calculated m/z | Description |
| [M]⁺ | [C₆H₄³⁵Cl₂FNO₂S]⁺ | 242.9323 | Molecular Ion |
| [M+2]⁺ | [C₆H₄³⁵Cl³⁷ClFNO₂S]⁺ | 244.9294 | Isotope peak due to one ³⁷Cl |
| [M+4]⁺ | [C₆H₄³⁷Cl₂FNO₂S]⁺ | 246.9264 | Isotope peak due to two ³⁷Cl |
| [M-NH₂]⁺ | [C₆H₂Cl₂FO₂S]⁺ | 226.9161 | Loss of the amino group |
| [M-SO₂]⁺ | [C₆H₄Cl₂FN]⁺ | 178.9756 | Loss of sulfur dioxide |
| [C₆H₂Cl₂F]⁺ | [C₆H₂Cl₂F]⁺ | 146.9568 | Benzene (B151609) ring fragment |
Chemical Reactivity and Transformation Pathways of 3,5 Dichloro 4 Fluorobenzenesulfonamide
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 3,5-dichloro-4-fluorobenzenesulfonamide is substituted with three halogen atoms and a sulfonamide group, all of which are electron-withdrawing and thus deactivate the ring towards electrophilic attack. libretexts.orgaakash.ac.in However, these substituents also create opportunities for nucleophilic aromatic substitution (SNAr) by activating the ring towards attack by nucleophiles. nih.govlibretexts.org
Electrophilic Aromatic Substitution (EAS): The mechanism for EAS typically involves a two-step process: initial attack by an electrophile to form a positively charged carbocation intermediate (a Wheland intermediate or sigma complex), followed by deprotonation to restore aromaticity. libretexts.org In this compound, the potential sites for substitution are the hydrogen atoms at the C2 and C6 positions. The sulfonamide group is a meta-director, guiding incoming electrophiles to the C3 and C5 positions, which are already occupied by chlorine atoms. libretexts.org The halogen substituents are ortho, para-directors. libretexts.orgaakash.ac.in The fluorine at C4 directs to the occupied C3 and C5 positions. The chlorine at C3 directs to C2 and C6, and the chlorine at C5 also directs to C6. Consequently, the directing effects of the halogens converge, favoring electrophilic attack at the C2 and C6 positions. Despite this, the strong, collective deactivating nature of all four substituents makes electrophilic aromatic substitution reactions on this compound challenging and slow. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism also proceeds in two steps, but it involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group, typically a halogen. nih.govlibretexts.org In this compound, the sulfonamide group at C1 is a powerful electron-withdrawing group. This strongly activates the para-positioned fluorine atom at C4 for substitution. The chlorine atoms at C3 and C5 are also activated by being ortho to the sulfonamide group. In SNAr reactions, fluoride (B91410) is often a better leaving group than chloride. Therefore, the most probable regiochemical outcome for a nucleophilic aromatic substitution reaction is the displacement of the fluorine atom at the C4 position.
The following table summarizes the predicted regioselectivity for substitution reactions on the this compound ring.
| Reaction Type | Most Probable Site of Substitution | Activating/Directing Factors |
| Electrophilic (EAS) | C2 and C6 | ortho, para-directing effect of chlorine atoms. |
| Nucleophilic (SNAr) | C4 | Strong activation by the para-sulfonamide group; fluorine is a good leaving group. |
The reactivity of the aromatic ring is a direct consequence of the electronic properties of its substituents. Both inductive and resonance effects play a crucial role. libretexts.org
Sulfonamide Group (-SO₂NH₂): This group is strongly electron-withdrawing primarily through a powerful negative inductive effect (-I) due to the electronegative oxygen and sulfur atoms. It also exhibits a deactivating resonance effect (-R). This combination makes it a strong deactivating group and a meta-director for electrophilic substitution. libretexts.org
The combined effect of these groups renders the aromatic ring of this compound highly electron-deficient, which significantly retards electrophilic substitution but greatly enhances its susceptibility to nucleophilic substitution.
The table below details the electronic effects of the substituents.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (for EAS) |
| -SO₂NH₂ | Strongly Withdrawing (-I) | Withdrawing (-R) | Strong Deactivator | meta |
| -Cl | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivator | ortho, para |
| -F | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivator | ortho, para |
Functional Group Interconversions of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) itself is a site of chemical reactivity, allowing for various transformations.
The nitrogen atom of the sulfonamide group possesses a lone pair of electrons and can act as a nucleophile, particularly after deprotonation by a base. This allows for N-alkylation and N-acylation reactions, where an alkyl or acyl group is attached to the nitrogen. These reactions are synthetically valuable for creating more complex sulfonamide derivatives. For instance, N-alkylation of related sulfonamide structures has been employed in the synthesis of protein kinase inhibitors, demonstrating a key pathway for modifying such molecules for medicinal chemistry applications. nih.gov
Sulfonamides are known for their high chemical stability and are generally resistant to hydrolysis. Cleavage of the sulfur-nitrogen bond typically requires harsh conditions, such as strong acids or bases at elevated temperatures. Reductive transformations to remove the sulfonyl group are also challenging and often necessitate the use of powerful reducing agents.
Role of this compound as a Synthetic Intermediate
This compound is considered a versatile small molecule scaffold. cymitquimica.com Its value as a synthetic intermediate stems from the distinct reactivity at two different sites: the activated fluorine atom on the aromatic ring and the nitrogen atom of the sulfonamide group. This dual reactivity allows for sequential, controlled modifications.
For example, in the synthesis of complex molecules like protein kinase inhibitors, this compound can serve as a core building block. ed.ac.uknih.gov A synthetic strategy could first involve a nucleophilic aromatic substitution reaction to replace the C4 fluorine atom with a different functional group. Subsequently, the sulfonamide nitrogen could be modified via N-alkylation or N-acylation to introduce another part of the target molecule. nih.gov This strategic, stepwise functionalization makes this compound a useful component in the construction of targeted, high-value chemical entities, particularly in the fields of pharmaceutical and agrochemical research. volsenchem.com
Precursor in Multistep Organic Synthesis
The utility of the 3,5-dichloro-4-fluorophenyl core, a central feature of this compound, is evident in its application as a precursor in various multistep organic syntheses. While direct synthetic applications starting from the sulfonamide are not widely documented in public literature, the transformation of its close analogue, 3,5-dichloro-4-fluoronitrobenzene (B1581561), provides significant insight into the reactivity and potential of this chemical framework.
A notable application involves the use of 3,5-dichloro-4-fluoronitrobenzene as a starting material for the synthesis of p-fluoroaniline google.com. This process is particularly relevant as it addresses the utilization of 3,5-dichloro-4-fluoronitrobenzene, a by-product generated during the production of 2,3,4-trifluoronitrobenzene, which is a key intermediate for the antibiotic ofloxacin (B1677185) google.com. The transformation is achieved through a catalytic hydrogenation reaction that accomplishes both the reduction of the nitro group to an amine and the complete dechlorination of the aromatic ring in a single step google.com. This reaction highlights a key transformation pathway for the 3,5-dichloro-4-fluorophenyl moiety.
The synthesis of 3,5-dichloro-4-fluoronitrobenzene itself is achieved via a nucleophilic aromatic substitution reaction starting from 3,4,5-trichloronitrobenzene, where the chlorine atom at the 4-position is displaced by fluoride using potassium fluoride in a solvent like dimethylformamide (DMF) at elevated temperatures prepchem.com. The subsequent reduction of the nitro group would yield 3,5-dichloro-4-fluoroaniline, the direct precursor required for the synthesis of this compound via sulfonation.
Furthermore, the general importance of related dichlorinated fluoroanilines as precursors is demonstrated in the synthesis of agricultural chemicals. For instance, 3,5-dichloro-2,4-difluoroaniline (B1223766) is a key intermediate in the production of the insecticide teflubenzuron (B33202) google.com. This underscores the value of the chlorinated and fluorinated phenylamine framework as a foundational building block in the synthesis of complex, high-value molecules.
| Starting Material | Key Reagents | Product | Significance | Reference |
|---|---|---|---|---|
| 3,4,5-Trichloronitrobenzene | Potassium fluoride (KF), Dimethylformamide (DMF) | 3,5-Dichloro-4-fluoronitrobenzene | Synthesis of the core nitro-analogue precursor. | prepchem.com |
| 3,5-Dichloro-4-fluoronitrobenzene | H₂, Pd/C catalyst | p-Fluoroaniline | Demonstrates simultaneous nitro reduction and dechlorination. | google.com |
| 3,5-Dichloro-2,4-difluoroaniline | 2,6-Difluorobenzoyl isocyanate | Teflubenzuron (insecticide) | Highlights utility of similar scaffolds in agrochemical synthesis. | google.com |
Scaffold for Novel Chemical Entity Development
This compound is recognized as a versatile small molecule scaffold, a foundational core structure upon which novel chemical entities can be built cymitquimica.com. The unique combination of reactive sites—the sulfonamide group and the halogen-substituted aromatic ring—makes it an attractive starting point for chemical library synthesis and drug discovery programs.
The strategic incorporation of fluorine and chlorine atoms onto the phenyl ring is a key feature of this scaffold. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates nih.gov. Organofluorine compounds represent a significant portion of approved pharmaceuticals, and scaffolds containing fluorine are considered promising precursors for developing new therapeutic agents nih.gov.
The utility of the 3,5-dichloro-4-substituted aryl motif, which is the core of the compound , has been effectively demonstrated in the development of potent enzyme inhibitors. A prominent example is the design of inhibitors for the Fibroblast Growth Factor Receptor (FGFR), an important target in oncology nih.gov. Researchers developed a series of potent pan-FGFR inhibitors based on a (R)-2-(1-(3,5-dichloropyridin-4-yl)ethoxy) scaffold. This scaffold, featuring the same 3,5-dichloro substitution pattern relative to the point of connection, was crucial for achieving high inhibitory activity against FGFR1-4, with IC50 values in the low nanomolar range nih.gov. The resulting lead compound demonstrated significant tumor growth inhibition in xenograft mouse models, validating the effectiveness of this specific substitution pattern in the design of targeted cancer therapies nih.gov. This illustrates how the this compound scaffold could be similarly exploited to generate new, biologically active molecules by leveraging its distinct electronic and steric properties.
| Scaffold Example | Target | Key Findings | Relevance | Reference |
|---|---|---|---|---|
| (R)-2-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles | Fibroblast Growth Factor Receptor (FGFR) | Potent pan-FGFR inhibition (IC50 = 0.9-6.1 nM). Nearly complete tumor growth inhibition in a mouse model. | Demonstrates the high value of the 3,5-dichloro-4-substituted aryl core in developing potent and selective enzyme inhibitors. | nih.gov |
Photochemical and Radiolytic Stability Studies
Specific experimental data on the photochemical stability of this compound is not extensively available in peer-reviewed literature. However, the stability of the compound under ionizing radiation (radiolytic stability) can be inferred from studies on structurally related molecules, particularly other sulfonamides and organofluorine compounds.
The sulfonamide functional group is known to undergo degradation upon exposure to ionizing radiation. General studies on the radiolytic degradation of sulfonamide antibiotics in aqueous solutions show that they are susceptible to attack by reactive species generated during the radiolysis of water, such as hydroxyl radicals researchgate.net. This process can lead to the formation of various transformation products researchgate.net.
However, the stability can be significantly different in the solid state. A study on the effects of gamma irradiation on solid sulfonamides, including sulfamethoxazole (B1682508) and sulfacetamide (B1682645) sodium, found that while a small number of radiolytic intermediates were formed, the primary structure of the compounds remained largely intact psu.edu. Nuclear Magnetic Resonance (NMR) analysis showed no significant changes in the chemical shifts of the sulfonamide protons after irradiation with doses up to 50 kGy, suggesting a considerable degree of stability in the solid form psu.edu.
| Compound | Number of Radiolytic Intermediates Detected (GC-MS) | Effect on NMR Spectra | Reference |
|---|---|---|---|
| Sulfafurazole (SFZ) | 2 | No significant effect on chemical shifts | psu.edu |
| Sulfamethoxazole (SMZ) | 2 | No significant effect on chemical shifts | psu.edu |
| Sulfacetamide Sodium (SSA-Na) | 4 | No significant effect on chemical shifts | psu.edu |
Derivatization and Structure Reactivity Relationship Srr Studies of 3,5 Dichloro 4 Fluorobenzenesulfonamide Analogs
Design Principles for Halogenated Benzenesulfonamide (B165840) Derivatives
The design of halogenated benzenesulfonamide derivatives is guided by established principles aimed at modulating their interaction with biological targets. Halogen atoms, such as the chlorine and fluorine present in the parent compound, are not mere placeholders but play critical roles in defining the molecule's physicochemical properties, including lipophilicity, electronic character, and conformational preferences.
The substitution pattern on the benzenesulfonamide aryl ring is a key determinant of biological activity and selectivity. nih.govnih.gov For halogenated benzenesulfonamides, the position and nature of the halogen substituents can orient the ring within a target's binding site, thereby influencing affinity. nih.gov Studies on related dichlorinated benzenesulfonamide analogs have shown that substitutions at specific positions are critical for high transcriptional potency against nuclear receptors like PPARγ. nih.gov For instance, substitutions at the 4-position of the benzene (B151609) ring were linked to higher activity, while modifications at the 2-position contributed to tighter packing and potency. nih.gov
Table 1: Effect of Aryl Ring Substitution on the Biological Activity of Benzenesulfonamide Analogs This table provides illustrative examples from the literature on how aryl ring modifications affect activity.
| Base Scaffold | Substitution Pattern | Target Enzyme/Receptor | Key Finding | Citation |
|---|---|---|---|---|
| Benzenesulfonamide | meta-Substitutes on phenyl ring | Metallo-β-lactamase ImiS | meta-substitutes improved inhibitory activity more significantly than ortho- or para-substitutes. | nih.gov |
| 2,4-Dichloro-N-(phenyl) benzenesulfonamide | Substitutions at position 4 of benzene ring A | PPARγ | Associated with higher transcriptional activity. | nih.gov |
| 2,4-Dichloro-N-(phenyl) benzenesulfonamide | 2,4,6-trimethyl (electron-donating) | PPARγ | Showed diminished activity compared to analogs with electron-withdrawing groups. | nih.gov |
| Thiazolone-benzenesulfonamide | para-Nitro group on arylidine moiety | Breast cancer cell lines | Showed highly potent inhibitory effect. | rsc.org |
The synthesis of these analogs typically involves the reaction of a benzenesulfonyl chloride with a diverse range of primary or secondary amines. nih.gov This allows for the introduction of various functionalities, including aliphatic chains, aromatic rings, and heterocyclic systems. For example, benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties substituted with various amino acids have been synthesized to target specific carbonic anhydrase isoforms. nih.gov The nature of the linker connecting the tail to the core structure is also a critical design element, with moieties like ureido groups providing optimal conformation and stabilizing hydrogen bonds within the enzyme-inhibitor complex. nih.gov The flexibility and hydrophilicity of these tail groups can be fine-tuned to enhance selectivity for specific targets. nih.gov
Table 2: Influence of Sulfonamide Nitrogen (Tail Group) Variation on Activity This table presents examples from the literature illustrating the impact of N-substitution.
| Core Structure | N-Substituent (Tail Group) | Target Enzyme | Key Finding | Citation |
|---|---|---|---|---|
| Benzenesulfonamide | N-nitro | hCA IX and XII | Showed low micromolar inhibitory efficacy, with 13-fold greater selectivity against these isoforms than hCA I and II. | tandfonline.com |
| Benzenesulfonamide | N-hydroxy and N-methoxy | hCA I and II | Exhibited improved action against these ubiquitous isoforms compared to the N-nitro derivative. | tandfonline.com |
| Benzenesulfonamide | 1,2,3-Triazolyloxime moiety | hCA IX and XII | Enhanced flexibility and hydrophilicity, improving selectivity through interactions with specific active site residues. | nih.gov |
| Benzenesulfonamide | Amino acyl/hydroxyalkyl-amino moieties on a triazine scaffold | hCA IX, XII, and XIV | Acted as potential inhibitors of transmembrane isoforms. | nih.gov |
Synthetic Methodologies for Novel 3,5-Dichloro-4-fluorobenzenesulfonamide Analogs
The generation of novel analogs of this compound relies on robust and flexible synthetic methodologies. These strategies are designed to facilitate the rapid creation of diverse compound libraries for screening and to allow for modification at late stages of the synthetic sequence.
To efficiently explore the structure-activity relationships of benzenesulfonamide analogs, parallel synthesis and combinatorial chemistry are powerful tools. nih.govstanford.edu These approaches enable the rapid generation of large, systematically organized libraries of compounds from a common chemical scaffold. nih.gov For instance, a scaffold-ranking library can be used to screen many different structural analog series simultaneously to identify a promising chemical class. nih.gov
In the context of this compound, a parallel synthesis campaign would typically start with the parent sulfonyl chloride. This common intermediate can then be reacted with a diverse set of building blocks, such as a collection of different amines or anilines, in a multi-well plate format. nih.gov Each well contains a unique combination of reactants, leading to the formation of a distinct analog. This process can be highly automated, significantly accelerating the pace of drug discovery by allowing for the assessment of millions of compounds through the testing of a much smaller number of samples. nih.govstanford.edugoogle.com Deconvolution techniques, such as positional scanning, are then used to identify the most effective functional groups at each position of diversity from the library screening data. nih.gov
Late-stage functionalization (LSF) is a modern synthetic paradigm that focuses on introducing chemical diversity at the final steps of a synthesis. pugetsound.edu This is particularly valuable in drug discovery as it allows for the direct modification of complex, drug-like molecules without the need for lengthy de novo synthesis for each new analog. chemrxiv.org The sulfonamide group, while often considered a stable pharmacophore, can be leveraged as a synthetic handle for LSF. acs.orgnih.gov
Several strategies have been developed for the LSF of sulfonamides:
Conversion to Sulfonyl Radical Intermediates : A metal-free, photocatalytic approach can convert sulfonamides into sulfonyl radical intermediates. acs.orgnih.gov These reactive species can then be combined with various alkene fragments to forge new carbon-sulfur bonds, yielding complex sulfones. acs.org
Reductive Deamination to Sulfinates : Primary sulfonamides can undergo reductive deamination via an N-heterocyclic carbene (NHC)-catalyzed reaction of transiently formed N-sulfonylimines. chemrxiv.org This generates versatile sulfinate intermediates, which can be trapped with a wide range of electrophiles or used in cross-coupling reactions to form sulfones or even biaryl compounds. chemrxiv.org
Conversion to Sulfonyl Halides : Primary sulfonamides can be converted into reactive intermediates like sulfonyl chlorides or fluorides, which can then be functionalized with various nucleophiles, including complex amines. nih.gov
Site-Selective C-H Functionalization : Using the sulfonamide group as a directing group, it is possible to achieve site-selective C-H functionalization of the aryl ring. pugetsound.edunih.gov This allows for the installation of various groups (e.g., alkyl, aryl, halogen) at positions ortho to the sulfonamide, providing another avenue for diversification. nih.gov
Mechanistic Investigations of Structural Modifications on Chemical Reactivity
Understanding the mechanism by which structural modifications influence the chemical reactivity and, consequently, the biological activity of this compound analogs is critical for rational drug design. These investigations employ a combination of experimental techniques and computational modeling.
Molecular docking and X-ray crystallography are powerful tools for elucidating how inhibitors bind to their target enzymes. nih.govrsc.org For example, crystallographic studies of benzenesulfonamide analogs bound to carbonic anhydrase (CA) isoforms reveal that the sulfonamide moiety often acts as a zinc-binding group, anchoring the inhibitor to the Zn(II) ion in the active site. nih.govresearchgate.net Structural analysis can show how different substituents on the aryl ring or the sulfonamide tail interact with specific amino acid residues, explaining observed differences in potency and selectivity. nih.gov
The electronic effects of substituents also play a direct role in chemical reactivity. For instance, the introduction of an electron-withdrawing nitro group onto an aryl thiazolone-benzenesulfonamide derivative was found to confer highly potent inhibitory effects against breast cancer cell lines. rsc.orgnih.gov Mechanistic studies can also reveal the downstream cellular consequences of these interactions. Flow cytometry analysis of a benzenesulfonamide derivative showed it was able to induce apoptosis, demonstrating a direct link between the compound's structure and a specific cellular death pathway. rsc.orgresearchgate.net Furthermore, predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies can provide mechanistic insights into the pharmacokinetic properties of designed analogs. rsc.org
Table 3: Mechanistic Effects of Structural Modifications in Benzenesulfonamide Analogs This table summarizes findings on how structural changes impact mechanism and reactivity.
| Structural Modification | Analytical Technique | Observed Mechanistic Effect | Citation |
|---|---|---|---|
| Addition of a thiazolone moiety to a benzenesulfonamide | Flow Cytometry | Induced apoptosis in MDA-MB-231 breast cancer cells. | researchgate.net |
| Variation of substituents on the aryl ring | X-ray Crystallography | Altered the orientation and packing of the inhibitor within the PPARγ ligand-binding domain, affecting potency. | nih.gov |
| Introduction of a para-nitro group | Cell-based assays | Conferred potent inhibitory activity against MCF-7 and MDA-MB-231 cancer cell lines. | rsc.org |
| meta-Substitution vs. ortho/para-substitution | Enzyme kinetics (IC₅₀ determination) | meta-Substitutes on the phenyl ring led to a more significant improvement in inhibitory activity against ImiS. | nih.gov |
| Conversion of primary sulfonamide to sulfinate | Chemical Synthesis | Enabled the sulfonamide to act as a versatile nucleophilic precursor for cross-coupling reactions. | chemrxiv.org |
Hammett and Taft Equation Analysis
The Hammett and Taft equations are linear free-energy relationships used to quantify the effects of substituents on the reactivity of aromatic and aliphatic compounds, respectively. wikipedia.orgdalalinstitute.comwikipedia.org These analyses are pivotal in understanding the electronic influence of the chloro and fluoro substituents on the benzene ring of this compound and its derivatives.
The Hammett equation is expressed as: log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
k or K is the rate or equilibrium constant for the substituted reaction.
k₀ or K₀ is the constant for the reference (unsubstituted) reaction.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative value indicates acceleration by electron-donating groups. wikipedia.org
σ (sigma) is the substituent constant, which measures the electronic effect (inductive and resonance) of a substituent. libretexts.org Electron-withdrawing groups have positive σ values, and electron-donating groups have negative σ values. libretexts.org
For the this compound scaffold, the substituents of interest are the chlorine and fluorine atoms. The electronic effects of these halogens are primarily inductive (electron-withdrawing) due to their high electronegativity. The Hammett constants for these substituents in the meta and para positions provide a quantitative measure of these effects.
A hypothetical Hammett analysis for a reaction involving analogs of this compound, for instance, the hydrolysis of the sulfonamide group, would involve plotting the logarithm of the rate constants against the sum of the Hammett σ constants for the substituents on the phenyl ring. The slope of this plot would yield the reaction constant, ρ, providing insight into the transition state of the reaction. For a reaction where a negative charge develops in the transition state, such as nucleophilic aromatic substitution, the ρ value is expected to be positive. wikipedia.org
The Taft equation extends these principles to aliphatic systems and, more importantly for this context, separates polar (inductive and resonance) effects from steric effects. wikipedia.org The equation is given by: log(kₛ/kCH₃) = ρσ + δEₛ
Where:
ρ* is the sensitivity factor to polar effects.
σ* is the polar substituent constant.
δ is the sensitivity factor to steric effects.
Eₛ is the steric substituent constant. wikipedia.org
In the context of derivatizing the sulfonamide nitrogen of this compound with various alkyl or aryl groups, the Taft equation would be instrumental in deconvoluting the electronic and steric contributions of the N-substituent to the reactivity or biological activity of the resulting analogs.
Table 1: Illustrative Hammett σ Constants for Substituents Relevant to this compound Analogs
| Substituent | σmeta | σpara | Electronic Effect |
| -Cl | 0.37 | 0.23 | Electron-withdrawing (Inductive > Resonance) |
| -F | 0.34 | 0.06 | Electron-withdrawing (Inductive > Resonance) |
| -NO₂ | 0.71 | 0.78 | Strongly Electron-withdrawing |
| -CH₃ | -0.07 | -0.17 | Electron-donating |
| -OCH₃ | 0.12 | -0.27 | Electron-donating (Resonance > Inductive) |
This table is for illustrative purposes and presents standard Hammett constants. The specific values can vary slightly depending on the reaction conditions and solvent.
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. researchgate.net It is a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking or bond-forming steps involving the isotopically labeled atom in the rate-determining step. researchgate.net The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). researchgate.net
For analogs of this compound, KIE studies could be employed to investigate various reaction mechanisms, such as its synthesis, hydrolysis, or metabolic degradation. researchgate.netnih.gov For example, in studying the mechanism of sulfonamide hydrolysis, a solvent isotope effect can be measured by comparing the reaction rate in H₂O versus D₂O. A value of kH₂O/kD₂O greater than 1 would suggest the involvement of proton transfer in the rate-determining step.
A primary KIE would be observed if a bond to the isotope is broken in the rate-determining step. For instance, if the N-H bond of the sulfonamide were to be cleaved in the rate-limiting step of a reaction, substituting the hydrogen with deuterium (B1214612) (N-D) would result in a significant primary KIE (typically kH/kD > 2). gla.ac.uk Conversely, a secondary KIE (where kH/kD is close to 1) occurs when the isotopically substituted bond is not directly broken but its environment changes between the reactant and the transition state. gla.ac.uk
Recent studies on the hydrolysis of sulfonamides have shown that they are generally stable under typical environmental conditions. nih.gov However, under specific catalytic or metabolic conditions, cleavage can occur. domainex.co.uk For example, the alkaline hydrolysis of certain cyclic sulfonamides (β-sultams) has been studied, revealing mechanistic details through kinetic solvent isotope effects. For some N-aryl-β-sultams, a kinetic solvent isotope effect of kH₂O/kD₂O of 0.60 was observed, consistent with a rate-limiting formation of a trigonal bipyramidal intermediate. researchgate.net
Electrochemical methods have also been utilized for the selective deuteration of sulfonamides at the position alpha to the sulfur atom, achieving high levels of deuterium incorporation. rsc.orgresearchgate.netnih.gov Such labeled compounds are invaluable for mechanistic studies and as internal standards in analytical methods.
Crystallographic and Computational Comparative Studies of Analogs
X-ray crystallography and computational chemistry are powerful complementary techniques for studying the three-dimensional structure and electronic properties of molecules. For analogs of this compound, these methods provide detailed insights into bond lengths, bond angles, torsion angles, and electronic charge distribution, which are fundamental to understanding their structure-reactivity relationships. nih.govmkjc.in
Computational studies, often employing Density Functional Theory (DFT), allow for the optimization of molecular geometries and the calculation of various electronic properties. mkjc.inresearchgate.net These studies can be performed on a series of analogs where substituents are systematically varied, providing a theoretical basis for observed reactivity trends. Properties such as electrostatic potential surfaces can identify electron-rich and electron-poor regions of the molecule, predicting sites of nucleophilic or electrophilic attack.
Table 2: Comparative Crystallographic and Computational Data for Selected 3,5-Dichlorobenzenesulfonamide Analogs
| Compound | Method | S-N Bond Length (Å) | C-S-N-C Torsion Angle (°) | Dihedral Angle between Rings (°) |
| 3,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide | X-ray Crystallography nih.gov | 1.635 | -64.4 | 41.3 |
| 3,5-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide | X-ray Crystallography nih.gov | 1.644 | -83.5 | 42.1 |
| 3,5-dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide | X-ray Crystallography nih.gov | 1.631 | 71.3 | 54.4 |
| N-(3,5-dichlorophenyl)benzenesulfonamide | X-ray Crystallography nih.gov | 1.631 | -67.7 | 57.0 |
| 3,5-dichloro-N-(4-methylphenyl)benzenesulfonamide | X-ray Crystallography researchgate.net | 1.632 | 67.2 | 57.0 |
| Benzenesulfonamide Derivative (Hypothetical) | Computational (DFT) | ~1.64 | ~70 | ~55 |
This table combines experimental data from published crystal structures of close analogs with representative values that might be obtained from computational modeling.
These studies demonstrate that the substitution pattern on the N-phenyl ring significantly influences the molecular conformation, particularly the torsion angle around the S-N bond and the relative orientation of the aromatic rings. nih.gov Such conformational changes can have profound effects on the biological activity of these molecules by altering how they fit into a receptor or enzyme active site. nih.gov Computational analyses further complement these findings by elucidating the energetic penalties associated with different conformations and the electronic effects that drive these structural preferences. mkjc.in
Advanced Analytical Methodologies for 3,5 Dichloro 4 Fluorobenzenesulfonamide in Research Matrices
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for separating and quantifying 3,5-Dichloro-4-fluorobenzenesulfonamide from its starting materials, by-products, and other impurities. Its high resolving power makes it ideal for assessing the purity of synthesized batches and for quantitative analysis in various matrices.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the most common method for the analysis of non-volatile compounds like sulfonamides. wu.ac.th It is extensively used for the purity determination and quantification of this compound.
Method development for this compound involves the systematic optimization of several parameters to achieve adequate separation from potential impurities. A typical approach would involve:
Column Selection : A C8 or C18 stationary phase is generally effective for separating sulfonamides and their related impurities. researchgate.netsigmaaldrich.com These nonpolar stationary phases provide good retention and resolution.
Mobile Phase Composition : A gradient elution is often preferred to ensure the efficient elution of both polar and nonpolar compounds within a reasonable timeframe. wu.ac.th The mobile phase typically consists of a mixture of an aqueous component (often with a pH modifier like trifluoroacetic acid (TFA) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com
Detection : The aromatic ring in this compound makes it suitable for UV detection. Based on the spectra of related benzenesulfonamides, a detection wavelength between 260 nm and 270 nm would likely be optimal. wu.ac.thsigmaaldrich.com A photodiode array (PDA) detector can be used to acquire full UV spectra, which aids in peak identification and purity assessment. wu.ac.th
The following table outlines a hypothetical, yet typical, set of HPLC conditions for the purity analysis of this compound.
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
This method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) to ensure its reliability for routine quality control. wu.ac.th
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, like other sulfonamides, is a polar and non-volatile molecule due to the acidic hydrogen on the sulfonamide group. Therefore, it cannot be analyzed directly by GC. psu.edu To make it amenable to GC analysis, a derivatization step is required to increase its volatility. psu.edutcsedsystem.edu
The primary goal of derivatization is to replace the active hydrogen on the sulfonamide nitrogen with a nonpolar, thermally stable group. psu.edu Common derivatization strategies include:
Silylation : Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.comtcichemicals.com
Alkylation : Reagents such as (trimethylsilyl)diazomethane can be used to methylate the sulfonamide nitrogen. tcsedsystem.edutum.de
Once derivatized, the compound can be analyzed using a GC system, typically coupled with a mass spectrometer (GC-MS) for definitive identification. The GC method would involve a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) and a temperature program to separate the derivatized analyte from other volatile components in the reaction mixture. nih.gov This approach is particularly useful for identifying trace-level impurities and by-products in synthesis reaction mixtures.
Table 2: Example GC-MS Conditions for Analysis of a Derivatized Sulfonamide
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)acetamide (BSA) in pyridine (B92270) |
| GC Column | SLB™-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Injector Temperature | 280 °C |
| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 m/z |
Spectroscopic Techniques for Detection and Identification in Complex Mixtures (e.g., Reaction Mixtures)
Spectroscopic methods are invaluable for the rapid detection and structural identification of this compound, especially within complex matrices like ongoing chemical reactions.
UV-Visible spectrophotometry is a straightforward and accessible technique for detecting and quantifying compounds with chromophores. The chromophore in this compound is the substituted benzene (B151609) ring. Unsubstituted benzenesulfonamide (B165840) exhibits absorption maxima (λmax) around 218 nm and 264 nm. sielc.com The presence of substituents on the benzene ring alters the position and intensity of these absorption bands. msu.edu
For this compound, the electron-withdrawing chlorine and fluorine atoms are expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. msu.edu This technique is particularly useful for real-time monitoring of reaction progress where the starting material and product have distinct UV spectra. By monitoring the absorbance at a wavelength specific to the product, one can track its formation over time.
While many sulfonamides are not naturally fluorescent, fluorescence spectroscopy can be employed for their highly sensitive detection through indirect methods. This is especially useful for analysis in complex biological or environmental matrices where high selectivity is needed.
Two main approaches can be considered for the analysis of this compound:
Fluorescent Probes : This method involves using a fluorescent probe that changes its fluorescence properties upon binding to the target sulfonamide. For example, a probe's fluorescence might be quenched or enhanced when it forms a complex with the sulfonamide, allowing for quantification.
Derivatization with a Fluorophore : A more common approach is to react the sulfonamide with a fluorescent labeling reagent. This involves covalently attaching a fluorophore (a fluorescent molecule) to the this compound molecule. The resulting derivative is highly fluorescent and can be easily detected and quantified at very low concentrations, often after separation by HPLC.
Capillary Electrophoresis for High-Resolution Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. For sulfonamides, Capillary Zone Electrophoresis (CZE) is the most frequently used mode. nih.govresearchgate.net
The separation of this compound by CE would rely on the ionization of its sulfonamide group. The -SO₂NH- group is acidic and will be deprotonated to form an anion (-SO₂N⁻-) in buffers with a sufficiently high pH. The extent of ionization, and therefore the electrophoretic mobility, is highly dependent on the buffer pH. nih.gov
Key parameters for method development in CE include:
Buffer pH : This is the most critical parameter. A pH range of 7-9 is often optimal for separating sulfonamides, as it ensures they are negatively charged and migrate towards the anode (in normal polarity mode). nih.gov
Buffer Composition and Concentration : Phosphate or borate (B1201080) buffers are commonly used. The concentration affects the ionic strength, which influences migration times and peak shape.
Applied Voltage : Higher voltages generally lead to faster separations but can generate Joule heating, which may affect resolution.
Table 3: Representative Capillary Zone Electrophoresis (CZE) Parameters
| Parameter | Condition |
|---|---|
| Capillary | Fused silica (B1680970), 50 cm total length (40 cm effective), 75 µm ID |
| Background Electrolyte | 50 mM Sodium borate buffer, pH 8.5 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
By optimizing these conditions, CE can provide rapid and highly efficient separations of this compound from its synthetic precursors and impurities.
In-depth Analysis of this compound Remains Elusive in Publicly Available Research
A comprehensive review of publicly accessible scientific literature and analytical data reveals a significant lack of specific information regarding the advanced analytical methodologies for the chemical compound this compound. Despite extensive searches for detailed research findings on its analysis using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), no specific methods for structural confirmation or impurity profiling for this particular compound could be located.
Hyphenated techniques are powerful tools in modern analytical chemistry, combining the separation capabilities of chromatography with the detection and identification power of mass spectrometry. These methods are routinely employed for the structural elucidation and impurity profiling of pharmaceutical compounds and other chemical substances. The general principles of these techniques are well-established; however, the application and specific parameters are highly dependent on the physicochemical properties of the analyte .
For a compound like this compound, one would anticipate the use of LC-MS for the analysis of the intact molecule and any non-volatile impurities. A typical LC-MS method would involve a reversed-phase liquid chromatography separation followed by detection using a mass spectrometer, likely with an electrospray ionization (ESI) source. The mass spectrometer would provide the molecular weight of the parent compound and, through tandem mass spectrometry (MS/MS), produce characteristic fragment ions that would confirm its structure. Similarly, GC-MS could be employed, potentially after derivatization, to analyze for volatile impurities or degradation products.
However, the scientific community has not published any specific applications of these techniques to this compound. Consequently, data tables detailing instrumental parameters, retention times, mass-to-charge ratios (m/z) of parent and fragment ions, and identified impurities for this specific compound are not available.
While research exists for the broader class of sulfonamides and for structurally similar halogenated aromatic compounds, this information cannot be directly extrapolated to this compound with the scientific accuracy required for a detailed analytical discussion. The unique combination of chlorine and fluorine substituents on the benzene sulfonamide core will dictate its specific behavior in chromatographic and mass spectrometric systems.
The absence of such fundamental analytical data in the public domain prevents a detailed discussion on the structural confirmation and impurity profiling of this compound using hyphenated techniques. Further research and publication of analytical method development and validation reports would be necessary to populate the knowledge base on this specific compound.
Supramolecular Chemistry and Materials Science Applications of 3,5 Dichloro 4 Fluorobenzenesulfonamide and Its Derivatives
Self-Assembly Principles and Crystal Engineering
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solid materials with desired chemical and physical properties. researchgate.net Halogenated sulfonamides are particularly interesting targets for crystal engineering due to their capacity for forming multiple, predictable non-covalent interactions.
The self-assembly of 3,5-dichloro-4-fluorobenzenesulfonamide derivatives in the solid state is governed by a hierarchy of intermolecular interactions, primarily driven by the sulfonamide and halogen moieties.
Sulfonamide Group: The sulfonamide group (–SO₂NH–) is a powerful and reliable motif for forming strong, directional hydrogen bonds. The N–H group acts as a hydrogen-bond donor, while the two sulfonyl oxygen atoms are effective hydrogen-bond acceptors. This frequently leads to the formation of robust one-dimensional chains or dimeric synthons (N–H···O=S), which serve as the primary organizing force in the crystal lattice. figshare.comresearchgate.net The ability of sulfonamides to interact with amino acids and metal ions is a key feature of their functionality. acs.org
Halogen Atoms (Cl, F): The chlorine and fluorine atoms on the benzene (B151609) ring play a crucial role in orchestrating the three-dimensional architecture through a variety of weaker, yet significant, interactions.
Halogen Bonding (XB): Halogen bonding is a directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. researchgate.netnih.govnih.gov In this compound, the chlorine atoms can act as halogen bond donors, interacting with Lewis bases such as the sulfonyl oxygens (Cl···O), the nitrogen atom (Cl···N), or even the π-system of an adjacent aromatic ring (Cl···π). nih.govresearchgate.net These interactions are becoming a primary tool for assembling molecules in crystal engineering. nih.gov
Other Interactions: A systematic analysis of halogenated aromatic sulfonamides reveals a variety of other weak interactions that influence crystal packing, including halogen···halogen, halogen···π, aromatic···aromatic, and C–H···halogen contacts. figshare.com For instance, Br···O or Br···π contacts have been shown to increase the likelihood of chiral crystallization in achiral molecules. acs.org
The interplay between strong hydrogen bonds and weaker halogen-based interactions is critical. While hydrogen bonds often dominate the primary assembly, halogen bonds guide the packing of these assemblies into more complex 3D structures. figshare.comnih.gov
| van der Waals | C–H | Halogen / Oxygen | Provides additional stabilization to the crystal lattice. figshare.com |
The ability of this compound to engage in multiple, specific intermolecular interactions makes it an excellent candidate for forming cocrystals and polymorphs. Cocrystallization of sulfonamides with halogen-bonding donors is a recognized strategy for creating new pharmaceutical-relevant materials. nih.gov
Cocrystals: By introducing a second molecule (a coformer) that can form complementary interactions, novel crystalline solids (cocrystals) can be designed. For example, coformers rich in halogen bond acceptors (like pyridines) or hydrogen bond acceptors can interact specifically with the chloro and sulfonamide groups of the parent molecule. A study on simple sulfonamides cocrystallized with diiodotetrafluorobenzene showed a preference for halogen···π interactions over the expected halogen···O/N bonds, highlighting the subtle competition between different synthons. nih.gov
Polymorphs: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is highly probable for flexible molecules with multiple interaction sites. For this compound and its derivatives, different crystallization conditions (e.g., solvent, temperature) could favor different intermolecular synthons (e.g., a chain vs. a dimer), leading to the formation of distinct polymorphs with different physical properties, such as solubility and stability.
Potential as Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The functional groups on this compound make it a promising ligand for the synthesis of novel MOFs.
While direct use of this compound in reported MOFs is not prominent, related ligands have been successfully employed:
Sulfonate Ligands: Sulfonate-based MOFs have demonstrated high stability and permanent porosity. acs.org For example, introducing a sulfonate-functionalized linker into a zirconium-based MOF (MOF-808) created a material with enhanced selectivity for adsorbing anionic dyes. nih.govrsc.org This suggests that a sulfonamide-containing linker could impart specific functionalities and selective adsorption properties to a framework.
Halogenated Ligands: The inclusion of halogenated linkers is a known strategy in MOF design to tune the electronic properties and create specific binding pockets. chemscene.com For instance, cobalt porphyrin has been linked with a thiazyl radical to create coordination polymers with interesting electronic properties for potential use in metal-organic electronics. nih.gov
The combination of both a coordinating sulfonamide group and functionality-imparting halogens makes this compound a bifunctional ligand candidate for constructing MOFs with potential applications in gas separation, catalysis, and sensing.
Fabrication of Functional Materials Incorporating Halogenated Sulfonamides (e.g., Conductive Polymers, Optical Materials)
The incorporation of halogenated sulfonamide moieties into larger molecular or polymeric structures can yield materials with advanced functional properties.
Conductive Polymers and Electrolytes: Sulfonamide-based polymers are being explored for applications in energy storage devices. mit.edu Post-polymerization modification can convert a sulfonamide group into a lithium sulfonate, creating a single-ion-conducting polymer electrolyte (SICPE). rsc.org Such materials are promising for solid-state batteries, as the polyether backbone can dissolve lithium ions while the immobilized anionic groups facilitate efficient ion migration. rsc.org Blending sulfonamide-containing polymers with materials like poly(ethylene oxide) has also been shown to produce polyelectrolytes with high lithium conductivity. acs.org The use of related compounds like sulphanilic acid has also been shown to enhance the electrical properties of polymers by facilitating charge transfer. patsnap.com
Optical Materials: Sulfonamide derivatives are of significant interest for their nonlinear optical (NLO) properties. researchgate.netnih.gov NLO materials can alter the properties of light and are crucial for technologies like optical switching and laser technology. The charge-transfer characteristics within molecules containing sulfonamide groups can lead to large hyperpolarizability values, a key indicator of NLO activity. researchgate.netnih.gov Theoretical and experimental studies on heterocyclic azo compounds containing a sulfonamide group have demonstrated their promise as novel NLO materials. researchgate.netresearchgate.net Sulfonamides are also used as optical chemosensors, where their interaction with specific ions leads to a detectable change in fluorescence or color. bohrium.com
Table 2: Functional Material Applications of Halogenated Sulfonamides
| Material Type | Application | Role of Halogenated Sulfonamide | Relevant Findings |
|---|---|---|---|
| Conductive Polymers | Solid-State Batteries, Electrochemical Cells | Forms an ionic polymer capable of conducting cations (e.g., Li⁺) after modification. rsc.org | Sulfonated polymers show thermal stability up to 300 °C and can act as single-ion conductors. rsc.org |
| Polymer Blends | Ion-Conducting Materials | Enhances ionic conductivity and influences polymer miscibility and crystallinity. acs.org | Blends with PEO show decreased crystallinity and enhanced conductivity. acs.org |
| Nonlinear Optical (NLO) Materials | Lasers, Optical Switching | Acts as part of a charge-transfer system, leading to high hyperpolarizability. researchgate.net | Azo sulfonamide derivatives show high hyperpolarizability and low energy gaps, confirming NLO potential. researchgate.netnih.gov |
| Optical Chemosensors | Ion Detection | Interacts with specific ions via complexation or hydrogen bonding, causing a fluorescent or colorimetric response. bohrium.com | Can be designed for selective detection of various cations and anions. bohrium.com |
Theoretical Prediction of Material Properties from Molecular Structure
Computational chemistry, particularly methods like Density Functional Theory (DFT), is an indispensable tool for designing and understanding materials based on halogenated sulfonamides. These theoretical studies allow researchers to predict material properties before undertaking complex and time-consuming synthesis. nih.gov
Predicting Intermolecular Interactions: DFT calculations can accurately model the strength and geometry of non-covalent interactions, such as the hydrogen and halogen bonds that direct self-assembly. This allows for the rational design of cocrystals and polymorphs by predicting the most stable synthons. nih.govresearchgate.net
Elucidating Electronic Properties: Molecular modeling is used to calculate key electronic parameters that govern a material's function. For NLO materials, DFT can estimate the dipole moment, polarizability, and hyperpolarizability (β) to predict optical activity. researchgate.netnih.gov An inverse relationship is often found between the total hyperpolarizability and the HOMO-LUMO energy gap, providing a clear target for molecular design. nih.gov
Simulating Complex Systems: Molecular docking and simulation can predict how halogenated sulfonamide derivatives will bind to biological targets or how they will arrange within a complex framework like a MOF. nih.gov These predictions can guide the synthesis of molecules with optimized binding affinity or specific framework properties.
By combining theoretical predictions with empirical synthesis and characterization, researchers can accelerate the discovery of new functional materials built from versatile synthons like this compound.
Future Perspectives and Emerging Research Directions for 3,5 Dichloro 4 Fluorobenzenesulfonamide
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of benzenesulfonamides often involves the reaction of a sulfonyl chloride with an amine in the presence of a base. cbijournal.com While effective, these methods can generate significant waste and may not align with the principles of green chemistry. Future research is anticipated to focus on developing more sustainable and efficient synthetic routes to 3,5-dichloro-4-fluorobenzenesulfonamide and its derivatives.
One promising area is the adoption of mechanochemistry , which utilizes mechanical force to drive chemical reactions, often in the absence of bulk solvents. rsc.orgrsc.org The mechanochemical synthesis of aromatic sulfonamides has been demonstrated, offering a greener alternative to conventional solvent-based methods. rsc.orgresearchgate.net Applying this technique to the synthesis of this compound could reduce solvent use, minimize waste, and potentially improve reaction efficiency.
Another avenue for sustainable synthesis lies in the use of catalytic methods . Recent advances have highlighted the use of transition metal catalysts, such as palladium and copper, for the construction of sulfonamides. acs.orgtandfonline.com Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, can significantly improve process efficiency. thieme-connect.comresearchgate.net For instance, sulfur dioxide insertion strategies using reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) are becoming increasingly popular for creating sulfonyl-containing compounds. thieme-connect.com
The exploration of photoredox catalysis also presents a frontier for the synthesis of sulfonamides. rsc.orgresearchgate.netnih.gov This approach uses visible light to initiate chemical transformations, often under mild conditions. rsc.orgdomainex.co.uk The application of photoredox catalysis to the synthesis of this compound could enable novel reaction pathways and provide access to a wider range of derivatives with high functional group tolerance. acs.org
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Mechanochemistry | Reduced solvent consumption, lower energy input, potential for novel reactivity. rsc.orgrsc.org |
| Catalytic Methods | High efficiency, selectivity, and applicability to complex molecules. acs.orgtandfonline.com |
| One-Pot Syntheses | Increased operational simplicity, reduced waste, and higher overall yields. thieme-connect.comresearchgate.net |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, and access to unique chemical space. rsc.orgresearchgate.netnih.gov |
Advanced Computational Approaches for Structure-Reactivity Prediction
The complex interplay of electronic and steric effects in this compound makes it an ideal candidate for investigation using advanced computational methods. These approaches can provide valuable insights into the molecule's structure-property relationships and guide the rational design of new derivatives with desired functionalities. nih.gov
Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular geometry, and reactivity of this compound. researchgate.net Such studies can elucidate the impact of the dichloro and fluoro substituents on the reactivity of the sulfonamide group and the aromatic ring. For example, DFT can be used to calculate molecular orbital energies (HOMO-LUMO), which are crucial for predicting the molecule's behavior in chemical reactions and its electronic properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for correlating a molecule's structural features with its biological activity or physical properties. nih.govnih.gov By developing QSAR models for derivatives of this compound, it may be possible to predict their efficacy as potential therapeutic agents or other functional materials. nih.govtuni.fi These models can help to prioritize synthetic targets and reduce the need for extensive experimental screening.
Molecular docking simulations can be used to predict the binding interactions of this compound and its analogs with biological targets, such as enzymes or receptors. tuni.finih.gov This is particularly relevant for drug discovery, where understanding the binding mode of a molecule is essential for optimizing its potency and selectivity. researchgate.net For instance, benzenesulfonamide (B165840) derivatives have been studied as inhibitors of carbonic anhydrases, and computational methods have been instrumental in understanding their structure-activity relationships. researchgate.netnih.gov
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reactivity. researchgate.netnih.gov |
| QSAR/QSPR | Correlation of structural features with biological activity or physical properties. nih.govtuni.fi |
| Molecular Docking | Prediction of binding interactions with biological macromolecules. tuni.finih.govresearchgate.net |
Integration into Emerging Fields of Chemical Science (e.g., Mechanochemistry, Photoredox Catalysis)
The unique reactivity profile of this compound makes it a compelling substrate for exploration within emerging fields of chemical science. As mentioned, mechanochemistry and photoredox catalysis are not only relevant for its synthesis but also for its subsequent functionalization.
In the realm of mechanochemistry , the solid-state reactivity of this compound could be explored to generate novel co-crystals or to perform reactions that are difficult to achieve in solution. rsc.orgrsc.org The solvent-free conditions of mechanochemical reactions could also be advantageous for reactions involving moisture-sensitive intermediates. youtube.com
Photoredox catalysis offers a plethora of opportunities for the selective functionalization of the this compound scaffold. rsc.orgresearchgate.netnih.gov For example, the C-Cl or C-F bonds could potentially be targeted for C-C or C-N bond-forming reactions, enabling the synthesis of a diverse library of derivatives. The ability of photoredox catalysis to generate radical intermediates under mild conditions could unlock new reaction pathways that are complementary to traditional ionic reactions. rsc.orgnih.gov
Furthermore, the integration of this compound into flow chemistry systems could enable the safe and scalable production of this compound and its derivatives. The precise control over reaction parameters offered by flow reactors can lead to improved yields, selectivity, and safety, particularly for reactions that are highly exothermic or involve hazardous reagents.
Design of Next-Generation Chemical Scaffolds Based on its Unique Structural Features
The this compound core represents a unique and underexplored chemical scaffold for the design of new functional molecules. The presence of multiple halogen atoms provides vectors for further chemical modification, while the sulfonamide group is a well-established pharmacophore in medicinal chemistry. cbijournal.comresearchgate.netthieme-connect.comresearchgate.net
In drug discovery , this scaffold could serve as a starting point for the development of new therapeutic agents. The benzenesulfonamide moiety is a key feature in a wide range of drugs, including carbonic anhydrase inhibitors, diuretics, and antibacterial agents. tuni.finih.govmdpi.com The specific substitution pattern of this compound could lead to novel interactions with biological targets, potentially resulting in improved potency or selectivity. nih.gov
In materials science , the electron-deficient nature of the aromatic ring, coupled with the potential for hydrogen bonding via the sulfonamide group, suggests that derivatives of this compound could have interesting properties for applications in organic electronics or crystal engineering. The planar structure of polycyclic aromatic hydrocarbons, which are related to the core of this compound, is a key feature for their use in organic semiconductors. wikipedia.orglibretexts.orgresearchgate.net
The design of new chemical scaffolds could involve the selective modification of the halogen atoms or the sulfonamide group. For example, palladium-catalyzed cross-coupling reactions could be used to replace the chlorine atoms with other functional groups, leading to a diverse range of new structures. The nitrogen atom of the sulfonamide could also be functionalized to introduce additional diversity.
| Field of Application | Potential Role of this compound Scaffold |
| Drug Discovery | Starting point for novel enzyme inhibitors, antibacterial agents, and other therapeutics. tuni.finih.govnih.govmdpi.com |
| Agrochemicals | Development of new herbicides or pesticides with unique modes of action. nih.gov |
| Materials Science | Building block for organic electronic materials, polymers, and functional dyes. |
Q & A
Q. What are the optimal synthetic routes for preparing 3,5-Dichloro-4-fluorobenzenesulfonamide, and how can purity be ensured?
The synthesis typically involves nucleophilic aromatic substitution (NAS) due to electron-withdrawing groups (Cl, F) activating the benzene ring. A common method is reacting 3,5-dichloro-4-fluoroaniline with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . Purification via recrystallization or column chromatography is critical. Purity (>98%) can be verified using HPLC (C18 column, acetonitrile/water mobile phase) and confirmed by H/C NMR (e.g., δ 7.8–8.1 ppm for sulfonamide protons) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : F NMR is critical for detecting fluorine environments (e.g., δ -110 to -115 ppm for para-F).
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak at m/z 268.94 (CHClFNOS) .
- FT-IR : Sulfonamide S=O stretches appear at 1150–1300 cm, and C-F stretches at 1100–1250 cm .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a precursor for antimicrobial and anticancer agents. The sulfonamide moiety enables hydrogen bonding with biological targets (e.g., carbonic anhydrase), while halogen atoms enhance lipophilicity and membrane permeability . Initial screenings often use in vitro assays against E. coli or cancer cell lines (e.g., MCF-7), with IC values typically reported .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?
Mechanistic studies require kinetic analysis and computational modeling. For example:
- Substitution Reactions : Density Functional Theory (DFT) can predict transition states during NAS.
- Oxidation Pathways : Cyclic voltammetry reveals redox potentials, while LC-MS identifies intermediates (e.g., sulfonic acid derivatives) .
Controlled experiments under inert atmospheres (N) or with radical scavengers (TEMPO) clarify competing pathways .
Q. How do structural modifications (e.g., replacing F with CF3_33) impact bioactivity?
Comparative QSAR studies show that bulkier substituents (e.g., CF) reduce solubility but improve target binding. For instance:
| Substituent | LogP | IC (μM) |
|---|---|---|
| -F | 2.1 | 12.3 |
| -CF | 3.5 | 8.7 |
| The trifluoromethyl group enhances hydrophobic interactions in enzyme pockets, as validated by molecular docking (AutoDock Vina) . |
Q. How can contradictions in reported reactivity or spectral data be resolved?
Discrepancies (e.g., conflicting F NMR shifts) arise from solvent effects or impurities. Strategies include:
- Cross-Validation : Compare data across multiple sources (PubChem, NIST) .
- Crystallography : Single-crystal XRD (using SHELXL) resolves structural ambiguities, such as bond angles and torsional strain .
- Reproducibility Protocols : Standardize solvent systems (e.g., DMSO-d for NMR) and report detailed experimental conditions .
Methodological Considerations
Q. What strategies optimize yield in large-scale synthesis?
Q. How can computational tools predict metabolic pathways or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
